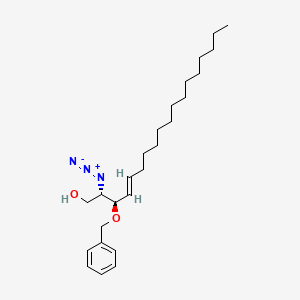
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is a complex organic compound characterized by its azido and benzyloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the azidation of a precursor molecule, such as (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol, using azidating agents like sodium azide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, safety, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol involves its interaction with molecular targets through its azido and benzyloxy groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,E)-2-amino-3-(benzyloxy)octadec-4-en-1-ol
- (2S,3R,E)-1,3-bis(benzyloxy)octadec-4-en-2-amine
Uniqueness
(2S,3R,E)-2-azido-3-(benzyloxy)octadec-4-en-1-ol is unique due to its azido group, which imparts distinct reactivity and potential applications compared to its amino and bis(benzyloxy) counterparts. This uniqueness makes it valuable for specific synthetic and research purposes.
Eigenschaften
Molekularformel |
C25H41N3O2 |
|---|---|
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
(E,2S,3R)-2-azido-3-phenylmethoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(24(21-29)27-28-26)30-22-23-18-15-14-16-19-23/h14-20,24-25,29H,2-13,21-22H2,1H3/b20-17+/t24-,25+/m0/s1 |
InChI-Schlüssel |
ZDZSHYAFYAMHBG-PNIUMYDHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















